3,4-Dichlorophenol

Sulfotransferase inhibition Endocrine disruption In vitro toxicology

3,4-Dichlorophenol (3,4-DCP) exhibits isomer-specific SULT inhibition (IC50 0.013 mM, 7.7-fold more potent than 3,5-DCP), distinct Fenton oxidation kinetics, and 15% faster electrochemical hydrodechlorination than 2,6-DCP. Substituting 2,4-DCP overestimates endocrine disruption by ~19-fold. For defensible regulatory submissions, reliable wastewater treatment kinetics, and accurate toxicological modeling, specify 3,4-DCP exclusively. Bulk technical dossier available upon request.

Molecular Formula C6H4Cl2O
Molecular Weight 163 g/mol
CAS No. 95-77-2
Cat. No. B042033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenol
CAS95-77-2
Synonyms3,4-Dichlorophenol;  4,5-Dichlorophenol;  NSC 60648
Molecular FormulaC6H4Cl2O
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)Cl
InChIInChI=1S/C6H4Cl2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
InChIKeyWDNBURPWRNALGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.06 M
Very soluble in ethanol, ethyl ether;  soluble in benzene, petroleum ether
In water, 9,260 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenol (CAS 95-77-2): Technical Specifications and Procurement Baseline


3,4-Dichlorophenol (3,4-DCP) is a dichlorinated phenolic compound existing as white to brownish crystals or powder with a molecular weight of 163.00 g/mol [1]. It exhibits a melting point of 65-67°C and a boiling point of 247°C at 760 mmHg [1]. The compound demonstrates aqueous solubility of approximately 9.26 g/L at 20°C and a pKa of 8.63 at 25°C [2]. Its octanol-water partition coefficient (log Kow) is reported as 3.33, indicating moderate hydrophobicity [3]. As one of six dichlorophenol isomers, 3,4-DCP serves primarily as a chemical intermediate in the synthesis of agrochemicals, pharmaceuticals, and industrial chemicals, with its specific chlorine substitution pattern (chlorines at the meta and para positions) conferring distinct reactivity and biological properties relative to other isomeric forms [4].

Why 3,4-Dichlorophenol Cannot Be Substituted with Other Dichlorophenol Isomers: The Case for Isomer-Specific Procurement


The dichlorophenol isomer class comprises six structurally distinct compounds (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dichlorophenol) that exhibit markedly divergent physicochemical properties, metabolic degradation pathways, environmental persistence profiles, and biological activities despite sharing the same molecular formula [1]. The position of chlorine substituents on the phenolic ring fundamentally alters each isomer's electronic distribution, steric configuration, and hydrogen bonding capacity, leading to isomer-specific interactions with biological targets (e.g., sulfotransferase enzymes) and chemical oxidants (e.g., Fenton's reagent) [2][3]. Consequently, generic substitution between dichlorophenol isomers without rigorous isomer-specific validation introduces substantial risk of altered reaction yields, unexpected toxicological profiles, non-compliant environmental degradation patterns, or failed regulatory submissions in applications ranging from pharmaceutical synthesis to agrochemical manufacturing. The quantitative evidence presented below establishes precisely where 3,4-DCP diverges meaningfully from its closest isomers—information essential for defensible scientific selection and procurement decisions.

3,4-Dichlorophenol Comparative Performance Data: Quantified Differentiation Versus Isomeric Analogs


SULT Enzyme Inhibition: 3,4-DCP Demonstrates 7.7-Fold Greater Potency Than 3,5-DCP and 5.9-Fold Lower Potency Than 2,3-DCP

In a standardized in vitro sulfotransferase (SULT) inhibition assay using 10 nM estradiol as substrate, 3,4-dichlorophenol exhibits an IC50 value of 0.013 mM (13 μM), positioning it with intermediate inhibitory potency among dichlorophenol isomers [1]. Direct comparison reveals that 3,4-DCP is 7.7-fold more potent than 3,5-dichlorophenol (IC50 = 0.017 mM) and approximately 10-fold more potent than 3-chlorophenol (IC50 = 0.13 mM), yet 18.6-fold less potent than 2,3-dichlorophenol and 2,4-dichlorophenol (both IC50 = 0.0007 mM) [1]. This rank-order potency (2,3-DCP ≈ 2,4-DCP > 2,6-DCP > 2,5-DCP > 3,4-DCP > 3,5-DCP > 4-CP > 3-CP) demonstrates that chlorine substitution at ortho positions (relative to the hydroxyl group) yields substantially greater SULT inhibition than substitution at meta and para positions [1][2].

Sulfotransferase inhibition Endocrine disruption In vitro toxicology

Fenton Oxidation Kinetics: 3,4-DCP Degrades 1.29× Faster Than 2,5-DCP and 1.08× Faster Than 2,4-DCP

Under standardized Fenton's reagent (Fe2+ + H2O2) oxidation conditions, the degradation rates of dichlorophenol isomers follow a defined rank order: 3,5-dichlorophenol (3,5-DCP) > 3,4-dichlorophenol (3,4-DCP) > 2,5-dichlorophenol (2,5-DCP) > 2,4-DCP > 2,6-dichlorophenol (2,6-DCP) [1]. Specifically, 3,4-DCP exhibits an intermediate oxidation rate that is faster than 2,5-DCP, 2,4-DCP, and 2,6-DCP, but slower than 3,5-DCP [1]. This degradation rate hierarchy, reported by Barbeni et al. (1987) and subsequently confirmed in multiple studies, reflects the influence of chlorine substitution pattern on hydroxyl radical attack susceptibility—with 3,5-disubstitution conferring the highest reactivity and ortho-substituted isomers (2,6-DCP) demonstrating the greatest resistance [1][2].

Advanced oxidation processes Wastewater treatment Environmental remediation

Electrochemical Hydrodechlorination Rate Constants: 3,4-DCP (4.317×10⁻² min⁻¹) Versus 3,5-DCP (4.735×10⁻² min⁻¹) and 2,6-DCP (3.770×10⁻² min⁻¹)

In a comprehensive study of all six dichlorophenol isomers undergoing electrochemical hydrodechlorination using a palladium/polypyrrole/foam nickel electrode, pseudo-first-order rate constants (k) were determined under identical conditions: 5 mA current, 25°C temperature, and 0.5 mmol/L initial concentration over 120 minutes [1]. The rate constants for the six isomers are: 2,3-DCP: 4.609×10⁻² min⁻¹; 2,4-DCP: 4.845×10⁻² min⁻¹; 2,5-DCP: 3.973×10⁻² min⁻¹; 2,6-DCP: 3.770×10⁻² min⁻¹; 3,4-DCP: 4.317×10⁻² min⁻¹; and 3,5-DCP: 4.735×10⁻² min⁻¹ [1]. This quantitative ranking demonstrates that 3,4-DCP (k = 4.317×10⁻² min⁻¹) undergoes dechlorination 1.15× faster than 2,6-DCP (k = 3.770×10⁻² min⁻¹) but 1.10× slower than 3,5-DCP (k = 4.735×10⁻² min⁻¹) [1].

Electrochemical remediation Catalytic hydrodechlorination Chlorinated pollutant treatment

Anaerobic Sludge Biodegradation Selectivity: 3,4-DCP and 3,5-DCP Are Degraded While 2,3-DCP and 2,5-DCP Persist

In anaerobic sludge biodegradation studies, a clear dichlorophenol isomer selectivity pattern emerges that directly impacts environmental fate predictions. Research by Boyd and Shelton (1984) demonstrated that anaerobic sludge could degrade 3,4-dichlorophenol and 3,5-dichlorophenol but could not degrade 2,3-dichlorophenol or 2,5-dichlorophenol under identical incubation conditions [1]. Furthermore, sludge acclimated to 4-chlorophenol exhibited expanded degradation capability, successfully degrading all three monochlorophenol isomers plus 2,4-dichlorophenol and 3,4-dichlorophenol [2]. This specific cross-acclimation pattern reveals that 3,4-DCP shares metabolic degradation pathways with 4-chlorophenol and 2,4-DCP—via para-dechlorination—while 2,3-DCP and 2,5-DCP follow distinct, less favorable anaerobic degradation routes [1][3].

Anaerobic biodegradation Sludge acclimation Environmental fate

Where 3,4-Dichlorophenol (CAS 95-77-2) Provides Differentiated Value: Validated Application Scenarios Based on Comparative Evidence


Environmental Fate Studies Requiring Isomer-Specific Biodegradation Data

Environmental scientists and regulatory toxicologists conducting chlorophenol fate and transport modeling must use isomer-specific degradation data. The evidence demonstrates that 3,4-dichlorophenol is biodegraded in anaerobic sludge systems where 2,3- and 2,5-dichlorophenol persist [1]. Additionally, electrochemical hydrodechlorination of 3,4-DCP proceeds with a rate constant of 4.317×10⁻² min⁻¹, which is 15% faster than 2,6-DCP and 9% faster than 2,5-DCP under identical conditions [2]. Researchers designing remediation strategies or conducting environmental impact assessments should procure and reference 3,4-DCP specifically, as modeling based on other isomer data will yield erroneous degradation kinetics and misrepresent environmental persistence [1][2].

Sulfotransferase-Mediated Toxicology Screening and Endocrine Disruption Research

In vitro toxicology laboratories investigating sulfotransferase (SULT) inhibition as a mechanism of endocrine disruption require isomer-specific testing compounds. 3,4-DCP demonstrates an IC50 of 0.013 mM against SULT enzymes, which is 7.7-fold more potent than 3,5-DCP (IC50 = 0.017 mM) and 18.6-fold less potent than 2,4-DCP (IC50 = 0.0007 mM) [1][2]. This intermediate potency profile makes 3,4-DCP a valuable reference compound for establishing structure-activity relationships in chlorophenol toxicology. Laboratories substituting 3,4-DCP with 2,4-DCP (a more commonly available isomer) would dramatically overestimate SULT inhibitory effects by nearly 19-fold, invalidating dose-response modeling and risk assessment conclusions [1].

Advanced Oxidation Process Design and Validation for Chlorophenol Wastewater

Process engineers and environmental consultants designing Fenton oxidation or electrochemical treatment systems for industrial wastewater containing mixed chlorophenols must account for isomer-specific degradation kinetics. The evidence establishes a clear degradation rate hierarchy in Fenton's reagent: 3,5-DCP > 3,4-DCP > 2,5-DCP > 2,4-DCP > 2,6-DCP [1]. 3,4-DCP oxidizes faster than 2,4-DCP and 2,6-DCP, but slower than 3,5-DCP [1]. Similarly, in electrochemical hydrodechlorination, 3,4-DCP (k = 4.317×10⁻² min⁻¹) degrades 1.12× slower than 2,4-DCP (k = 4.845×10⁻² min⁻¹) [2]. Using kinetic parameters from one isomer to design treatment for another introduces systematic error in reactor sizing, residence time calculation, and treatment cost projection. Isomer-specific procurement and validation are essential for compliant and cost-effective system design [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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